molecular formula C6H12N4S2 B2695582 ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide CAS No. 338975-36-3

ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide

Cat. No. B2695582
CAS RN: 338975-36-3
M. Wt: 204.31
InChI Key: HAXQWXBTQRYVII-UHFFFAOYSA-N
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Description

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .


Synthesis Analysis

Tetrazoles can be synthesized using various approaches such as (1) triethyl orthoformate and sodium azide, (2) alcohols and aldehydes, and (3) isocyanides .


Molecular Structure Analysis

The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole (1), 2H-tetrazole (2), and 5H-tetrazole (3); the first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .


Chemical Reactions Analysis

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .


Physical And Chemical Properties Analysis

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Scientific Research Applications

Mechanism of Action

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

properties

IUPAC Name

5-[bis(ethylsulfanyl)methyl]-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S2/c1-3-11-6(12-4-2)5-7-9-10-8-5/h6H,3-4H2,1-2H3,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXQWXBTQRYVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=NNN=N1)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide

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